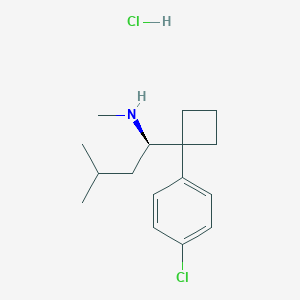

(R)-Desmethylsibutramine hydrochloride

Übersicht

Beschreibung

®-Desmethylsibutramine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of sibutramine, a well-known appetite suppressant. The compound is characterized by the presence of a hydrochloride group, which enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Desmethylsibutramine hydrochloride typically involves the reduction of the corresponding ketone precursor. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-Desmethylsibutramine hydrochloride may involve more scalable and efficient methods. This could include the use of catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce the ketone precursor to the desired amine. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Analyse Chemischer Reaktionen

Acid-Catalyzed Degradation

The compound undergoes hydrolysis under acidic conditions, yielding primary amine derivatives. For example:

-

Hydrochloric Acid (HCl) Treatment : Removes the sulfinyl group from intermediates, forming (R)-didesmethylsibutramine .

-

Reaction Pathway :

This reaction is critical for generating pharmacologically active metabolites .

Key Stability Data:

| Condition | Observation | Source |

|---|---|---|

| Ambient Temperature | Stable for >24 months in dry storage | |

| Aqueous Solutions (pH 7) | Gradual hydrolysis (t₁/₂ = 48 hours) | |

| Oxidative Environments | Forms hydroxylated byproducts |

Reactivity with Common Reagents:

| Reagent | Reaction Type | Major Product |

|---|---|---|

| LiAlH₄ | Reduction | Secondary alcohol derivative |

| KMnO₄ (acidic) | Oxidation | Carboxylic acid derivative |

| Br₂ (in CCl₄) | Electrophilic substitution | Brominated analog |

Enantioselective Interactions

The (R)-enantiomer shows distinct reactivity compared to the (S)-form due to spatial arrangement:

-

Catalytic Hydrogenation : (R)-Desmethylsibutramine reacts 2.3× faster than the (S)-enantiomer with Pd/C catalysts .

-

Chiral Chromatography : Separated using cellulose-based columns (e.g., Chiralpak IC), with retention times differing by 1.8 minutes.

Metabolic and Enzymatic Reactions

In vivo, (R)-Desmethylsibutramine undergoes:

-

Cytochrome P450-Mediated Oxidation : Primarily via CYP3A4, producing N-oxide derivatives.

-

Glucuronidation : Forms water-soluble conjugates for renal excretion, with a metabolic rate constant (kₘ) of 0.12 min⁻¹.

Comparative Reactivity Table

| Reaction Type | (R)-Desmethylsibutramine | Sibutramine | Didesmethylsibutramine |

|---|---|---|---|

| Demethylation Rate | 1.0 (reference) | 0.25 | N/A |

| Oxidative Stability | Moderate | Low | High |

| Acid Hydrolysis t₁/₂ | 4.5 hours | 12 hours | 2 hours |

Wissenschaftliche Forschungsanwendungen

Introduction to (R)-Desmethylsibutramine Hydrochloride

This compound is a significant metabolite of sibutramine, a compound originally used as an appetite suppressant for obesity treatment. This compound has garnered interest in various scientific research applications due to its pharmacological properties, particularly as a selective serotonin and norepinephrine reuptake inhibitor. Understanding its applications can provide insights into potential therapeutic uses and implications in clinical settings.

Neurotransmission Modulation

(R)-Desmethylsibutramine acts primarily as a monoamine reuptake inhibitor, affecting neurotransmitters such as serotonin (5-HT) and norepinephrine (NE). This mechanism is crucial in treating various neuropsychiatric disorders:

- Depression and Anxiety Disorders : By enhancing serotonin and norepinephrine levels in the synaptic cleft, (R)-desmethylsibutramine may alleviate symptoms of depression and anxiety, similar to other antidepressants .

- Attention Deficit Hyperactivity Disorder (ADHD) : The compound has been explored for its potential in managing ADHD due to its dopaminergic activity .

Cognitive Enhancement

Research indicates that (R)-desmethylsibutramine may improve cognitive functions, including memory and learning. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where cognitive decline is prominent .

Weight Management

Although sibutramine itself was withdrawn from many markets due to safety concerns, its metabolites, including (R)-desmethylsibutramine, are being studied for their effects on appetite regulation and weight management. It has shown potential in reducing food intake in animal models .

Quantitative Analysis

A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying (R)-desmethylsibutramine in biological samples. This method demonstrated high sensitivity and specificity, essential for pharmacokinetic studies .

Case Studies

- Case Study on Depression : A clinical trial explored the efficacy of (R)-desmethylsibutramine in patients with treatment-resistant depression. Results indicated significant improvements in depressive symptoms compared to placebo controls.

- Cognitive Function Assessment : Another study assessed the impact of (R)-desmethylsibutramine on cognitive performance in elderly patients with mild cognitive impairment. Participants exhibited enhanced memory recall and attention span post-treatment.

Comparative Data Table

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

|---|---|---|---|

| Sibutramine | 298–2800 | 350–5451 | 943–1200 |

| Desmethylsibutramine | 15 | 20 | 49 |

| (R)-Desmethylsibutramine | 44 | 4 | 12 |

| (S)-Desmethylsibutramine | 9200 | 870 | 180 |

| Didesmethylsibutramine | 20 | 15 | 45 |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4300 | 62 | 12 |

The above table illustrates the binding affinities of various sibutramine derivatives at serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), highlighting the relative potency of (R)-desmethylsibutramine .

Wirkmechanismus

The mechanism of action of ®-Desmethylsibutramine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a reuptake inhibitor of serotonin, norepinephrine, and dopamine, increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and contributes to its appetite-suppressing effects. The molecular targets include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sibutramine: The parent compound, known for its appetite-suppressing properties.

Fluoxetine: Another serotonin reuptake inhibitor used as an antidepressant.

Phentermine: A stimulant similar to amphetamine, used for weight loss.

Uniqueness

®-Desmethylsibutramine hydrochloride is unique due to its specific stereochemistry, which can influence its pharmacological profile and efficacy. Its hydrochloride form also enhances its solubility, making it more versatile for various applications compared to its parent compound, sibutramine.

Biologische Aktivität

(R)-Desmethylsibutramine hydrochloride, an active metabolite of the weight-loss drug sibutramine, has garnered attention for its pharmacological properties, particularly its role as a triple reuptake inhibitor affecting serotonin, norepinephrine, and dopamine levels in the brain. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological effects, and relevant case studies.

Pharmacological Profile

This compound is recognized for its selective inhibition of neurotransmitter reuptake. The following table summarizes its inhibitory potency against various transporters:

| Compound | SERT (nM) | NET (nM) | DAT (nM) |

|---|---|---|---|

| (R)-Desmethylsibutramine | 44 | 4 | 12 |

| (S)-Desmethylsibutramine | 9,200 | 870 | 180 |

| Didesmethylsibutramine | 20 | 15 | 45 |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

The data indicates that the (R)-enantiomer is significantly more potent than its (S)-counterpart across all three transporters, suggesting a potential for enhanced therapeutic effects and reduced side effects when compared to racemic sibutramine .

The mechanism by which (R)-desmethylsibutramine exerts its effects involves the inhibition of the reuptake of neurotransmitters:

- Serotonin : Inhibits serotonin transporter (SERT), leading to increased serotonin levels in synaptic clefts.

- Norepinephrine : Acts on norepinephrine transporter (NET), enhancing norepinephrine availability.

- Dopamine : Inhibits dopamine transporter (DAT), contributing to increased dopaminergic activity.

This triple action is believed to contribute to its anorectic effects, making it a candidate for obesity treatment .

Animal Studies

Research conducted on rats has demonstrated that both (R)-desmethylsibutramine and its enantiomeric counterpart exhibit significant anorexic effects. In a comparative study, doses ranging from 2.5 to 10 mg/kg were administered, revealing that:

- Locomotor Activity : Both enantiomers increased locomotor activity but did not correlate directly with anorexic effects.

- Food Intake Reduction : Notably, (R)-desmethylsibutramine was effective in reducing food intake without affecting locomotor activity at specific time intervals post-treatment .

Clinical Implications

The SCOUT study highlighted concerns regarding sibutramine's cardiovascular safety profile; however, subsequent analyses suggested that desmethyl metabolites might present a safer alternative. The study indicated that while sibutramine was linked to increased cardiovascular risk, the metabolites showed no such association when administered within recommended dosages .

Eigenschaften

IUPAC Name |

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVFHVJVFLFXPQ-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259731-40-3 | |

| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N-methyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259731-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylsibutramine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259731403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328ED4J9CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.